molecular formula C22H34O4 B14637304 Di(3-methylhexyl)phthalate CAS No. 53306-53-9

Di(3-methylhexyl)phthalate

Cat. No.: B14637304
CAS No.: 53306-53-9
M. Wt: 362.5 g/mol
InChI Key: PLVCZTJOXIYQSA-UHFFFAOYSA-N
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Description

Di(3-methylhexyl)phthalate is a phthalate ester, which is a type of compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. Phthalate esters are widely used in the production of plastics, particularly polyvinyl chloride (PVC), to make them more flexible and easier to handle .

Preparation Methods

Di(3-methylhexyl)phthalate is synthesized through the esterification of phthalic anhydride with 3-methylhexanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

Di(3-methylhexyl)phthalate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phthalic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Di(3-methylhexyl)phthalate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of di(3-methylhexyl)phthalate involves its interaction with various molecular targets and pathways. Phthalates are known to bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression and cellular functions. This binding can lead to changes in cell proliferation, apoptosis, and oxidative stress. Additionally, phthalates can interfere with hormone synthesis, transport, and metabolism, leading to endocrine disruption and potential health effects .

Comparison with Similar Compounds

Di(3-methylhexyl)phthalate is similar to other phthalate esters, such as:

    Di(2-ethylhexyl)phthalate (DEHP): Commonly used as a plasticizer in PVC products.

    Dibutyl phthalate (DBP): Used in cosmetics and personal care products.

    Diisononyl phthalate (DINP): Used in flexible PVC applications, such as flooring and wall coverings.

What sets this compound apart is its specific molecular structure, which can influence its physical and chemical properties, as well as its interactions with biological systems .

Properties

CAS No.

53306-53-9

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

bis(3-methylhexyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C22H34O4/c1-5-9-17(3)13-15-25-21(23)19-11-7-8-12-20(19)22(24)26-16-14-18(4)10-6-2/h7-8,11-12,17-18H,5-6,9-10,13-16H2,1-4H3

InChI Key

PLVCZTJOXIYQSA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CCC

Origin of Product

United States

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